Eliglustat
説明
Synthesis Analysis
The synthesis of complex organic compounds like Eliglustat often involves controlling chemical coupling reactions on surfaces, utilizing strategies for on-surface synthesis. These methodologies allow for the precise control of reaction initiation, kinetics, reaction yield, and the nature of reaction products. Advanced control strategies are crucial for the synthesis of compounds at application-relevant levels (Clair & de Oteyza, 2019).
Molecular Structure Analysis
Understanding the molecular descriptors and their applications in quantitative structure property/activity relationships is vital for analyzing the molecular structure of Eliglustat. Molecular descriptors can be classified into experimental and theoretical types, including structural and quantum chemical descriptors. These descriptors play a critical role in predicting the structure of compounds with optimized activity, offering insights into the physicochemical characteristics and biological activities of Eliglustat (Sahoo et al., 2016).
Chemical Reactions and Properties
The reactivity of Eliglustat at aqueous interfaces is a key area of research, highlighting the importance of chemical reactions at the surface of water or its interface with hydrophobic media. These studies provide insights into the accelerated reactions and the physicochemical aspects of adsorption and solvation processes at aqueous interfaces, which are crucial for understanding the chemical properties of Eliglustat (Ruiz‐López et al., 2020).
Physical Properties Analysis
The synthesis and design of macrocyclic ligands and their complexes, including those similar to Eliglustat, involve understanding the physical properties that contribute to their effectiveness. These properties include stabilities of the complexes, structural features, and the coordination template effect, which provides a strategy for the synthesis of a wide variety of discrete metal complexes (Alexander, 1995).
Chemical Properties Analysis
The exploration of metal organic frameworks (MOFs) as solid catalysts sheds light on the chemical properties relevant to Eliglustat. MOFs feature unique properties such as large surface area, high content of transition metals, and the possibility of design and modification after synthesis, which are instrumental in catalyzing chemical reactions. These attributes highlight the potential of MOFs in enhancing the chemical reactivity of compounds like Eliglustat (Dhakshinamoorthy et al., 2018).
科学的研究の応用
1. Treatment of Gaucher Disease Type 1
Eliglustat is primarily used in the treatment of Gaucher disease type 1 (GD1), showing significant effectiveness. Clinical trials have demonstrated that eliglustat significantly reduces spleen and liver volumes and increases hemoglobin concentration and platelet count in patients with GD1. These effects are observed both in treatment-naïve patients and those who switched from enzyme replacement therapy to eliglustat. Continued long-term use of eliglustat leads to sustained improvements in visceral, hematological, and skeletal endpoints in GD1 patients (Mistry et al., 2017), (Lukina et al., 2014), (Lukina et al., 2018).
2. Pharmacokinetic Studies
Several pharmacokinetic studies have been conducted on eliglustat, exploring its interaction with other drugs and the impact of hepatic and renal impairment on its efficacy and tolerability. These studies are crucial for understanding eliglustat's metabolism and ensuring safe co-administration with other drugs, especially those metabolized by the CYP2D6 and CYP3A pathways (Ruskin et al., 2020), (Li et al., 2019).
3. Clinical Trials and Approvals
Eliglustat has been the subject of numerous clinical trials, leading to its first global approval for Gaucher disease type 1 in adults. These trials have not only demonstrated the drug's efficacy but also its safety and tolerability, paving the way for its widespread clinical use (Poole, 2014).
4. Drug Interactions
Studies on drug-drug interactions of eliglustat have been conducted to understand its effects when co-administered with other medications. This research is critical for ensuring the safety of patients who may be on multiple drug regimens (Wang et al., 2019), (Sahasrabudhe et al., 2022).
5. Real-World Effectiveness
Real-world data on the effectiveness of eliglustat in GD1 patients, both treatment-naïve and those switching from enzyme replacement therapy, has been collected. This data reaffirms the clinical trial results, showing long-term benefits in treatment-naïve patients and stability in those switching from enzyme replacement therapy (Mistry et al., 2020).
6. Synthesis and Preparation Techniques
Research has been done on developing efficient and practical synthetic routes to prepare eliglustat. This research is crucial for the industrial-scale production of the drug, ensuring its availability for widespread clinical use (Du et al., 2020).
7. Management and Monitoring Recommendations
Studies have also focused on providing guidance for the management and monitoring of patients on eliglustat therapy, especially considering its extensive metabolism by CYP2D6 and CYP3A pathways. This information is vital for physicians to assess the appropriateness of eliglustat therapy for individual patients and ensure its safe and effective use (Belmatoug et al., 2017).
Safety And Hazards
特性
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZZPCZKBUKGGU-AUSIDOKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964175 | |
Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Eliglustat is a glucosylceramide synthase inhibitor used for the treatment of type 1 Gaucher disease. Gaucher disease is a rare genetic disorder characterized by the deficiency of acid β-glucosidase, an enzyme that converts glucosylceramide (also known as glucocerebroside) into glucose and ceramide. In patients with Gaucher disease, glucosylceramide is accumulated in the lysosomes of macrophages, leading to the formation of foam cells or Gaucher cells. Gaucher cells infiltrate the liver, spleen, bone marrow and other organs, leading to complications such as anemia, thrombocytopenia and hepatosplenomegaly. Eliglustat reduces the production of glucosylceramide by inhibiting glucosylceramide synthase, a rate-limiting enzyme in the production of glycosphingolipids. This lowers the amount of glucosylceramide that is available in lysosomes, and balances the deficiency of acid β-glucosidase. | |
Record name | Eliglustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09039 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Eliglustat | |
CAS RN |
491833-29-5 | |
Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491833-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eliglustat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eliglustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09039 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELIGLUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR40J4WA67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。